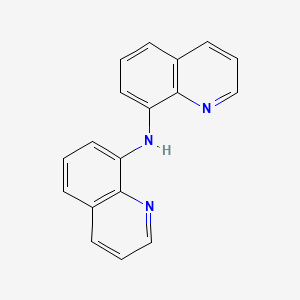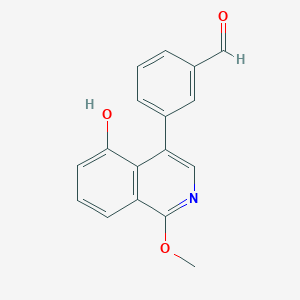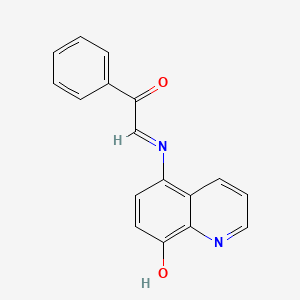![molecular formula C15H15ClO3 B11846854 2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione CAS No. 89131-29-3](/img/structure/B11846854.png)
2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone and pentan-3-ol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The mixture is heated under reflux conditions to facilitate the substitution reaction.
Product Isolation: After the reaction is complete, the product is isolated through filtration and recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The naphthoquinone core can undergo redox reactions, leading to the formation of hydroquinone derivatives.
Addition Reactions: The double bonds in the naphthoquinone ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Derivatives with different substituents replacing the chlorine atom.
Redox Products: Hydroquinone derivatives and other reduced forms of the naphthoquinone core.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione involves its interaction with biological molecules. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-[(isopentylamino)]naphthalene-1,4-dione: A similar compound with an isopentylamino group instead of a pentan-3-yloxy group.
2-Chloro-3-[(2-methoxyethyl)amino]naphthalene-1,4-dione: Another derivative with a different substituent on the naphthoquinone core.
Uniqueness
2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the pentan-3-yloxy group may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and increasing its efficacy in certain applications.
Eigenschaften
CAS-Nummer |
89131-29-3 |
|---|---|
Molekularformel |
C15H15ClO3 |
Molekulargewicht |
278.73 g/mol |
IUPAC-Name |
2-chloro-3-pentan-3-yloxynaphthalene-1,4-dione |
InChI |
InChI=1S/C15H15ClO3/c1-3-9(4-2)19-15-12(16)13(17)10-7-5-6-8-11(10)14(15)18/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
DUDIOYWXAWQOQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)OC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate](/img/structure/B11846784.png)



![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)
![2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11846814.png)


![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)




